5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the alkylation of triazole thiol with halogen-containing compounds, a process that showcases nucleophilic substitution reactions. For example, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been carried out in a methanol medium in the presence of sodium hydroxide, yielding compounds with high yield (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). This methodology could be adaptable for synthesizing the subject compound by substituting the 5-bromofuran-2-yl group with a 2-bromophenyl group.
Molecular Structure Analysis
The structure of triazole derivatives is often confirmed using 1H NMR spectroscopy and elemental analysis. For instance, the structural confirmation of synthesized triazole compounds was achieved through X-ray single crystal diffraction and spectral analyses (NMR and IR) (Molbank, 2023).
Chemical Reactions and Properties
Triazole thiol derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition. The reactivity of these compounds is often investigated in the context of synthesizing novel derivatives with potential biological activities. The study of intermolecular interactions, such as hydrogen bonding and π-π interactions, in triazole derivatives is crucial for understanding their reactivity and properties (Journal of Chemical Sciences, 2014).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are essential for their application in drug formulation and material science. For example, the crystallization process and solubility in organic solvents versus water are critical parameters (Farmatsevtychnyi zhurnal, 2018).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including their reactivity towards various chemical reagents, potential for tautomerism, and their electrophilic and nucleophilic sites, have been explored. These aspects are pivotal for designing triazole compounds with desired biological or physical properties. The analysis of the electronic characteristics and reactivity of triazole compounds provides insights into their potential applications and interactions with biological targets (Medical and Clinical Chemistry, 2016).
Scientific Research Applications
Antimicrobial and Antifungal Activity
5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and its derivatives show promising antimicrobial and antifungal effects. This is evident in their wide spectrum of biological activities, which makes them significant for further research in these areas. For instance, the compound was used in a study to synthesize new 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, which demonstrated notable antimicrobial and antifungal activity (Safonov & Panasenko, 2022).
Pharmacokinetics and Bioavailability
In veterinary medicine, the pharmacokinetic properties and bioavailability of drugs containing this compound have been explored. A study involving the use of a preparation containing two active compounds, one of which is a derivative of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, showed positive pharmacokinetic parameters and bioavailability in animals (Ohloblina, Bushuieva, & Parchenko, 2022).
Corrosion Inhibition
The compound and its derivatives have been studied for their potential as corrosion inhibitors. In one study, derivatives of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol were synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. The research indicated an increase in inhibition efficiency with rising concentrations of these compounds (Yadav, Behera, Kumar, & Sinha, 2013).
Antiproliferative and Antimicrobial Properties
Some derivatives of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antiproliferative and antimicrobial activities. These compounds were found to exhibit varying degrees of effectiveness against different strains of microorganisms and cancer cells, suggesting their potential in developing new medicinal treatments (Narayana, Raj, & Sarojini, 2010).
DNA Methylation Inhibition
Another application of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol derivatives is in the field of DNA methylation inhibition. Research indicates that these compounds can influence the methylation level of tumor DNA, thereby opening avenues for their use in cancer therapy and research (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXELBWIYJJNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350255 |
Source
|
Record name | 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
58064-57-6 |
Source
|
Record name | 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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